molecular formula C19H15ClN4O B11271721 3-(3-chlorophenyl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

3-(3-chlorophenyl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

Cat. No.: B11271721
M. Wt: 350.8 g/mol
InChI Key: XKUYSNAFIYIEPH-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

The synthesis of 3-(3-chlorophenyl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone, leading to the formation of the pyrazole core.

    Introduction of the oxadiazole ring: This step involves the cyclization of an appropriate precursor, such as an amidoxime, with a carboxylic acid derivative.

    Substitution reactions: The chlorophenyl and dimethylphenyl groups are introduced through substitution reactions, often using halogenated precursors and appropriate nucleophiles.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-(3-chlorophenyl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(3-chlorophenyl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: It is being investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 3-(3-chlorophenyl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole include other oxadiazole derivatives with different substituents. These compounds may share similar chemical properties and biological activities but differ in their specific interactions and applications. Some examples of similar compounds include:

  • 3-(4-chlorophenyl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole
  • 3-(3-bromophenyl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole
  • 3-(3-chlorophenyl)-5-[3-(4-methylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

These compounds highlight the versatility of the oxadiazole scaffold and its potential for modification to achieve desired properties and activities.

Properties

Molecular Formula

C19H15ClN4O

Molecular Weight

350.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

InChI

InChI=1S/C19H15ClN4O/c1-11-6-7-12(2)15(8-11)16-10-17(23-22-16)19-21-18(24-25-19)13-4-3-5-14(20)9-13/h3-10H,1-2H3,(H,22,23)

InChI Key

XKUYSNAFIYIEPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NNC(=C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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